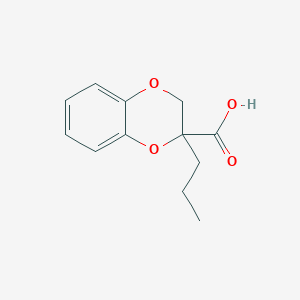

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-propyl-2H-1,4-benzodioxine-3-carboxylic acid |

InChI |

InChI=1S/C12H14O4/c1-2-7-12(11(13)14)8-15-9-5-3-4-6-10(9)16-12/h3-6H,2,7-8H2,1H3,(H,13,14) |

InChI Key |

MJHCSKFFAJBYSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(COC2=CC=CC=C2O1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Ring Closure via Condensation of 3,4-Dihydroxy Benzaldehyde and Glycol Dibromide

Reaction Overview:

The initial step involves a ring-closing reaction to form the benzodioxine ring system, utilizing 3,4-dihydroxy benzaldehyde as the precursor.

- Reactants: 3,4-dihydroxy benzaldehyde and glycol dibromide

- Reaction Conditions:

- Alkaline environment using potassium hydroxide or sodium hydroxide aqueous solution

- Condensing agent such as tetrabutyl ammonium bromide

- Reflux temperature (~100°C)

- Process:

- The reactants are stirred in a suitable solvent (e.g., ethanol or methanol)

- The reaction mixture is heated under reflux, typically for 5 hours

- The reaction proceeds via nucleophilic substitution and cyclization, forming an intermediate benzodioxane derivative

- The product, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, is isolated through filtration and recrystallization, yielding high purity intermediates suitable for subsequent oxidation steps.

Alkylation to Introduce Propyl Group

Reaction Overview:

The next step involves alkylation at the 2-position of the benzodioxane ring to introduce the propyl substituent.

- Reactants: The benzodioxane aldehyde intermediate and propyl halide (e.g., propyl bromide)

- Reaction Conditions:

- Base such as sodium hydride or potassium tert-butoxide

- Solvent like dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature maintained at 0–25°C

- Process:

- The base deprotonates the active hydrogen at the 2-position

- Nucleophilic substitution occurs with the alkyl halide, affording the 2-propyl derivative

- The alkylated intermediate is purified via chromatography, confirming the incorporation of the propyl group through NMR and mass spectrometry

Oxidation to Form Carboxylic Acid

Reaction Overview:

The aldehyde group at the 6-position is oxidized to a carboxylic acid.

- Reactants: Alkylated benzodioxane aldehyde

- Oxidants: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)

- Reaction Conditions:

- Aqueous medium

- Temperature maintained at 90–110°C

- Reaction time: approximately 1 hour

- Process:

- The aldehyde undergoes oxidative cleavage, converting into the corresponding carboxylic acid

- Post-reaction, the mixture is cooled, and the pH is adjusted with dilute acid to precipitate the product

- The final compound, 2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, is isolated by filtration, washed, and dried

Data Table: Summary of Preparation Steps

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3,4-dihydroxy benzaldehyde + glycol dibromide | KOH, tetrabutyl ammonium bromide, reflux (~100°C), 5 hrs | 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde | 75–85 | High purity intermediate |

| 2 | Benzodioxane aldehyde + propyl bromide | NaH, DMF, 0–25°C | 2-Propyl-2,3-dihydro-1,4-benzodioxane | 65–78 | Confirmed via NMR |

| 3 | Alkylated benzodioxane aldehyde | KMnO₄, H₂O, 90–110°C, 1 hr | This compound | 70–80 | Acid workup for isolation |

Research Outcomes and Industrial Relevance

Research indicates that this synthetic pathway offers several advantages:

- Cost-effectiveness: Utilizes readily available raw materials like 3,4-dihydroxy benzaldehyde and glycol dibromide.

- Mild Reaction Conditions: Reactions occur under moderate temperatures, reducing energy consumption.

- High Yield and Purity: Sequential steps are optimized for maximum yield, with purification via recrystallization and chromatography.

- Scalability: The process is suitable for industrial scale, with straightforward reaction steps and minimal hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Commonly used to convert carbonyl groups to alcohols.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects, such as antipsychotic and anxiolytic activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action for 2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on α-adrenergic receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but its diverse activities suggest multiple mechanisms of action .

Comparison with Similar Compounds

Key Findings :

- The (S)-enantiomer (CAS 70918-54-6) exhibits identical molecular weight and formula to the target compound but lacks the propyl group. Its high similarity score (0.94) underscores the importance of stereochemistry in pharmacological activity, as it is a recognized impurity in doxazosin formulations .

- Positional isomerism (e.g., carboxylic acid at position 6 vs. 2) significantly reduces structural similarity (score: 0.59), altering electronic properties and reactivity .

Substituent Effects: Propyl vs. Other Alkyl/Fluorine Groups

The propyl substituent distinguishes the target compound from analogs with alternative alkyl or halogen groups:

Key Findings :

- The ethyl-fluoro analog (CAS 2059940-44-0) demonstrates how fluorine substitution enhances bioavailability and resistance to oxidative metabolism, while the ethyl group slightly reduces steric hindrance compared to propyl .

- Smaller substituents (e.g., acetic acid in 99186-63-7) result in higher polarity, affecting solubility and membrane permeability .

Role as a Pharmaceutical Intermediate

The target compound is pivotal in synthesizing doxazosin mesylate, an α₁-adrenergic blocker used for hypertension.

Biological Activity

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is a chemical compound characterized by its unique benzodioxine structure, which contributes to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- CAS Number : 3663-80-7

- IUPAC Name : this compound

The compound features a propyl group attached to the benzodioxine core, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Biological Activity

Research indicates that compounds with a benzodioxine structure may exhibit various biological activities, including:

- Anti-inflammatory Properties : Studies suggest that benzodioxine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Cardiovascular Effects : Given its structural similarities to known antihypertensive agents, this compound may influence cardiovascular functions through receptor interactions.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1,4-Benzodioxan-2-carboxylic acid | Antihypertensive | |

| Doxazosin Mesilate Impurity A | Antihypertensive | |

| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | Anti-inflammatory |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Benzodioxine Core : Utilizing precursors such as catechol derivatives.

- Carboxylation : Introducing the carboxylic acid functional group through various carboxylation techniques.

- Alkylation : Adding the propyl group via alkylation reactions.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of benzodioxine derivatives:

-

Inflammatory Response Modulation :

- A study demonstrated that certain benzodioxine derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects.

-

Cardiovascular Research :

- Research indicates potential interactions with adrenergic receptors similar to established antihypertensive drugs like doxazosin. These interactions could lead to vasodilatory effects and reduced blood pressure.

Table 2: Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.